molecular formula C6H14ClO3P B14706150 (2-Chlorohexyl)phosphonic acid CAS No. 23897-39-4

(2-Chlorohexyl)phosphonic acid

Cat. No.: B14706150
CAS No.: 23897-39-4
M. Wt: 200.60 g/mol
InChI Key: DNMHAEMTIRMGGQ-UHFFFAOYSA-N
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Description

(2-Chlorohexyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H14ClO3P This compound is characterized by the presence of a phosphonic acid group attached to a 2-chlorohexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorohexyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorohexanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound .

Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorohexyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and phosphinic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chlorohexyl)phosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Chlorohexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. This compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorohexyl)phosphonic acid is unique due to its specific alkyl chain length and the presence of a chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

23897-39-4

Molecular Formula

C6H14ClO3P

Molecular Weight

200.60 g/mol

IUPAC Name

2-chlorohexylphosphonic acid

InChI

InChI=1S/C6H14ClO3P/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

DNMHAEMTIRMGGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CP(=O)(O)O)Cl

Origin of Product

United States

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